N-(3,5-Dimethoxyphenyl)-4-(2-pyridinyl)-1-piperazineacetamide
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Overview
Description
N-(3,5-DIMETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Attachment of the pyridine ring: The pyridine moiety can be introduced through a nucleophilic substitution reaction.
Coupling with the phenyl group: The final step involves coupling the piperazine derivative with a 3,5-dimethoxyphenyl acetamide using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(3,5-Dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Uniqueness
N-(3,5-DIMETHOXYPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDE is unique due to the presence of both the pyridine and piperazine rings, which can confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
697282-56-7 |
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Molecular Formula |
C19H24N4O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-11-15(12-17(13-16)26-2)21-19(24)14-22-7-9-23(10-8-22)18-5-3-4-6-20-18/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,24) |
InChI Key |
OWIVQPFDHRKITO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3)OC |
Origin of Product |
United States |
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